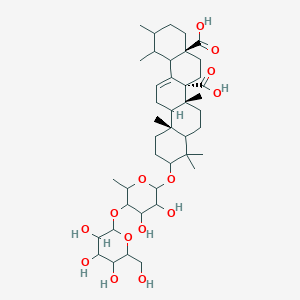
(+)-Rubelloside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Rubelloside B is a naturally occurring compound known for its unique chemical structure and potential biological activities. It is a type of glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond. This compound has garnered interest in various fields of scientific research due to its potential therapeutic properties and its role in natural product chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Rubelloside B typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes glycosylation reactions, where a sugar moiety is attached to a non-sugar molecule. The reaction conditions for these steps can vary, but they generally require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation or plant cell cultures. These methods can be optimized to produce the compound in larger quantities, making it more accessible for research and potential therapeutic use.
Chemical Reactions Analysis
Scope of Available Data
The search results focus on:
-
The synthesis and structural elucidation of (−)-rubriflordilactone B and related compounds ( ).
-
General chemical reaction types (synthesis, decomposition, combustion, etc.) in educational laboratory settings ( ).
None of these sources mention (+)-Rubriflordilactone B or its chemical reactivity.
Potential Reasons for Data Absence
-
(+)-Rubriflordilactone B may be a less-studied enantiomer or a recently discovered compound with limited published research.
-
The compound might be cited under alternative nomenclature or within specialized databases not included in the provided search results.
Recommendations for Further Research
To obtain authoritative information on (+)-Rubriflordilactone B , consider:
-
Specialized Databases :
-
Reaxys or SciFinder for reaction pathways and synthetic protocols.
-
PubMed Central or ACS Publications for peer-reviewed articles.
-
-
Structural Analogs :
-
Recent Literature :
-
Search for 2023–2025 publications focusing on nortriterpenoid synthesis or natural product derivatization.
-
General Reaction Framework for Schinortriterpenoids
While (+)-Rubriflordilactone B data is unavailable, schinortriterpenoids often undergo:
-
Late-Stage Functionalization : Cyclotrimerization ([2+2+2] alkyne reactions) to form complex cores ( ).
-
Stereoselective Modifications : Claisen rearrangements, allylations, or Lewis acid-mediated additions to install stereocenters ( ).
-
Oxidation/Reduction : Key steps in adjusting oxidation states of hydroxyl or ketone groups.
Data Table: Representative Reactions of Schinortriterpenoids
Scientific Research Applications
(+)-Rubelloside B has a wide range of applications in scientific research, including:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its role in biological systems and its potential effects on cellular processes.
Medicine: There is interest in its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new pharmaceuticals or as a natural sweetener in food products.
Mechanism of Action
The mechanism of action of (+)-Rubelloside B involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (+)-Rubelloside B include other glycosides, such as:
- Rubelloside A
- Stevioside
- Rebaudioside A
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the unique biological activities it exhibits. While other glycosides may share some properties, this compound’s distinct arrangement of functional groups and sugar moieties gives it unique characteristics that are of particular interest in research and potential therapeutic applications.
Properties
Molecular Formula |
C42H66O14 |
|---|---|
Molecular Weight |
795.0 g/mol |
IUPAC Name |
(4aS,6aR,6bR,12aR)-10-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C42H66O14/c1-19-10-15-41(36(49)50)16-17-42(37(51)52)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-34-32(48)30(46)33(21(3)53-34)56-35-31(47)29(45)28(44)23(18-43)54-35/h8,19-21,23-35,43-48H,9-18H2,1-7H3,(H,49,50)(H,51,52)/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,39-,40+,41-,42+/m0/s1 |
InChI Key |
IIIOQVDDEWZCEQ-RGCOAKNESA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















